molecular formula C19H20N2O3S B4955494 CRTh2 antagonist 3

CRTh2 antagonist 3

Cat. No.: B4955494
M. Wt: 356.4 g/mol
InChI Key: ZAHFRMHMWCBLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CRTh2 antagonist 3 is a potent chemoattractant receptor-homologous molecule expressed on type 2 helper T cells (CRTh2) antagonist. This compound is known for its ability to inhibit the activity of CRTh2, which plays a crucial role in the inflammatory response, particularly in conditions such as asthma and allergic diseases .

Preparation Methods

The synthesis of CRTh2 antagonist 3 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically involves the use of tricyclic tetrahydroquinolines as the core structure . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

CRTh2 antagonist 3 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

CRTh2 antagonist 3 has a wide range of scientific research applications:

Comparison with Similar Compounds

CRTh2 antagonist 3 is unique in its high potency and selectivity for the CRTh2 receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic profiles, which can influence their efficacy and safety in clinical applications.

Properties

IUPAC Name

2-[2-[2-(2,6-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-6-5-7-14(2)18(13)24-10-11-25-19-20-15-8-3-4-9-16(15)21(19)12-17(22)23/h3-9H,10-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHFRMHMWCBLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCSC2=NC3=CC=CC=C3N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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